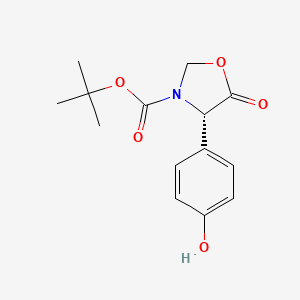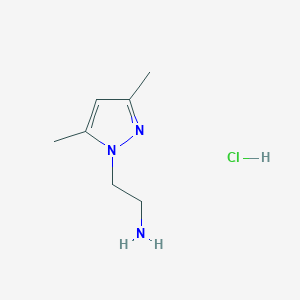
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine hydrochloride
Descripción general
Descripción
“2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine” is a chemical compound with the molecular formula C7H13N3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones has been achieved under mild and greener reaction conditions with excellent yields . The chemical structures were established based on a combined use of IR, NMR (1H, 13C) spectroscopy, mass spectrometry, and elemental analysis .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine” can be represented by the InChI code: InChI=1S/C7H13N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4,8H2,1-2H3 . The compound has a molecular weight of 139.20 g/mol .
Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the addition to methyl acrylate and subsequent cyclization of the adducts .
Physical and Chemical Properties Analysis
“2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine” has a molecular weight of 139.20 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
Copper(II) Complexes for Polylactide Polymerization : A study by Cho et al. (2019) introduced a series of Cu(II) complexes, including one with a ligand structure similar to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine. These complexes were utilized as pre-catalysts for the ring-opening polymerization of rac-lactide, resulting in heterotactic-enriched polylactides with high activities and control over the polymerization process (Cho et al., 2019).
Chelation and Coordination Chemistry : Obuah et al. (2012) described the synthesis of a palladium(II) complex involving 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine as a ligand. This complex exhibited a distorted square-planar metal coordination, highlighting the ligand's ability to chelate and form stable metal complexes useful in various catalytic and material science applications (Obuah et al., 2012).
Metallopharmaceuticals and Anticancer Activity : Kumar et al. (2014) synthesized a range of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones, assessing their biological activities including antibacterial, DNA photocleavage, and anticancer effects. Their findings suggest potential applications in developing new therapeutic agents (Kumar et al., 2014).
Catalysis and Material Science
Ethylene Polymerization Catalysts : Obuah et al. (2014) investigated nickel(II) complexes with pyrazolylamine ligands for their ability to catalyze the oligomerization and polymerization of ethylene. The study found that the catalytic activity and the nature of the polymeric products were dependent on the co-catalyst and solvent used, indicating the versatility of these complexes in polymer synthesis (Obuah et al., 2014).
Catecholase Mimetics and Oxidation Catalysis : Kodadi et al. (2008) synthesized a new tripodal ligand with pyrazolyl groups and investigated its copper(II) complexes for catecholase-like activities. The study highlighted the influence of ligand structure and copper salt anions on the catalytic efficiency, offering insights into designing effective biomimetic oxidation catalysts (Kodadi et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds have been found to have potent in vitro antipromastigote activity
Mode of Action
It’s suggested that similar compounds have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through a binding mechanism.
Biochemical Pathways
Given its potential antipromastigote activity , it may affect pathways related to the life cycle of promastigotes
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), suggesting good bioavailability
Result of Action
Similar compounds have been found to exhibit cytotoxic activity , suggesting that this compound may also have cytotoxic effects. More research is needed to confirm this and to understand the specific molecular and cellular effects.
Action Environment
The solubility of a similar compound in saline at ph 7 suggests that the compound’s action may be influenced by ph
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVJKKDUVGKQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


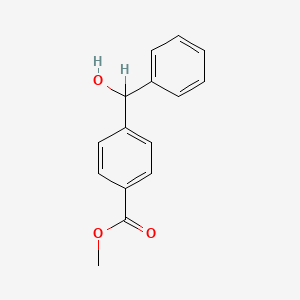
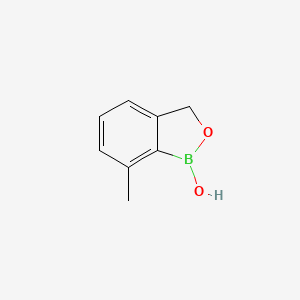
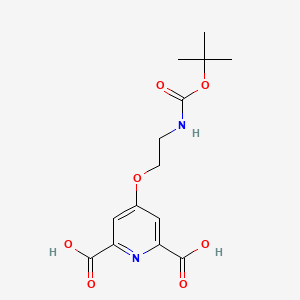
![(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B3080483.png)
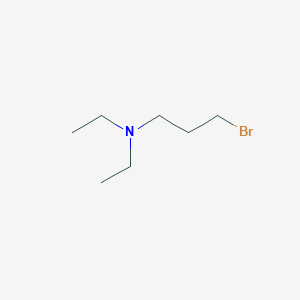

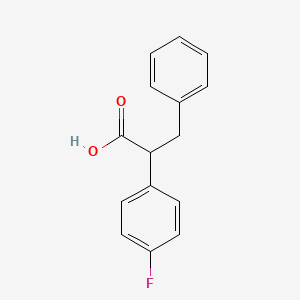
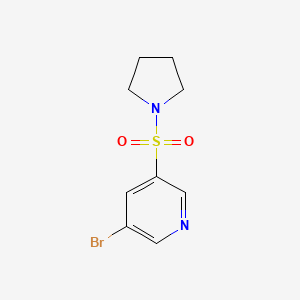
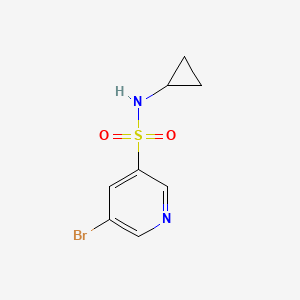

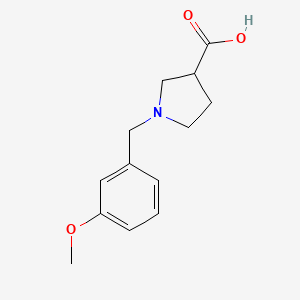
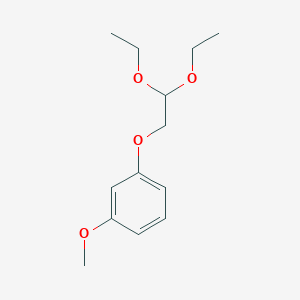
![3-Methyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B3080545.png)
